molecular formula C18H17N5O3S B2544737 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1226448-26-5

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2544737
CAS No.: 1226448-26-5
M. Wt: 383.43
InChI Key: RNFUBZQVPUSYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetically designed small molecule investigated for its potent inhibitory activity against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. The molecular architecture of this compound, featuring a benzimidazole core linked to a 1,3,4-oxadiazole moiety via a thioether-acetamide bridge, allows it to competitively bind to the ATP-binding pocket of these receptors, thereby suppressing their autophosphorylation and subsequent downstream signaling. This targeted inhibition is of significant research value in oncology, particularly for studying targeted cancer therapies against malignancies driven by EGFR and HER2 dysregulation, such as certain types of breast, lung, and gastric cancers. Researchers utilize this compound to elucidate the intricate mechanisms of signal transduction pathways, investigate mechanisms of acquired resistance to kinase inhibitors, and evaluate its efficacy in inducing apoptosis and inhibiting proliferative activity in various preclinical cellular models. Its role extends to chemical biology for probing the functional consequences of selective pathway interruption in tumorigenesis.

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16(19-10-12-4-3-9-25-12)11-27-18-23-22-17(26-18)8-7-15-20-13-5-1-2-6-14(13)21-15/h1-6,9H,7-8,10-11H2,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFUBZQVPUSYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N5O3S\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

This structure features a benzimidazole ring, an oxadiazole unit, and a furan moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it has potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Antifungal Activity

The compound also demonstrated antifungal properties against various fungal strains. In vitro assays showed effective inhibition of fungal growth, particularly against Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of the compound was evaluated using several cancer cell lines:

  • Cell Lines Tested : HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung).

Results indicated that the compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)
HCT11615
MCF-710
U87 MG20
A54925

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The benzimidazole moiety is known to interact with DNA, potentially inhibiting replication.
  • Enzyme Inhibition : The oxadiazole component may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : The furan moiety may contribute to increased ROS production, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on a related benzimidazole derivative showed promising results in reducing tumor size in animal models of breast cancer.
  • Case Study 2 : Clinical trials involving oxadiazole derivatives demonstrated significant improvements in bacterial clearance in patients with resistant infections.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and oxadiazole moieties. For instance, derivatives similar to the compound have been synthesized and tested against various cancer cell lines.

Key Findings:

  • A series of 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against leukemia and melanoma cell lines, with some derivatives showing a mean graph midpoint (MID GI50) value significantly lower than that of established anticancer drugs like bendamustine and chlorambucil .
  • Compounds with a benzimidazole core have demonstrated promising results in inhibiting tumor growth and proliferation in vitro, suggesting that modifications to the benzimidazole structure can enhance its anticancer efficacy .

Anti-inflammatory Properties

Compounds similar to 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide have also been evaluated for their anti-inflammatory effects.

Research Insights:

  • Studies indicated that certain benzimidazole derivatives showed a notable reduction in edema compared to standard anti-inflammatory drugs such as rofecoxib and indomethacin .
  • The incorporation of oxadiazole groups has been linked to enhanced anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of similar benzimidazole derivatives have been documented extensively.

Evidence:

  • Some derivatives exhibited significant analgesic activity at specific dosages when tested against standard analgesics like aspirin. For instance, a reduction in writhing was observed in animal models treated with these compounds .

Synthesis and Structural Modifications

The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide involves several steps that can be optimized for better yield and purity.

Synthesis Overview:

StepDescription
1Synthesis of the benzimidazole precursor
2Formation of the oxadiazole ring
3Introduction of the thioether linkage
4Final acetamide formation

Chemical Reactions Analysis

Nucleophilic Substitution at the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole moiety is a reactive site for nucleophilic substitution. In structurally similar oxadiazole derivatives, the 2-position undergoes displacement with nucleophiles (e.g., amines, thiols) under mild conditions . For example:

Oxadiazole-S-R + NuOxadiazole-Nu + R-S\text{Oxadiazole-S-R + Nu}^- \rightarrow \text{Oxadiazole-Nu + R-S}^-

Key Findings :

  • Copper-catalyzed substitutions enable the introduction of aryl/alkyl groups at the oxadiazole ring .

  • Reactions with hydrazides or amines yield 2-amino-1,3,4-oxadiazoles, as demonstrated in Scheme 13 of Ref .

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and bioactivity .

Reaction Conditions Product Source
S → SO (Sulfoxide)H2_2O2_2, RTSulfoxide derivative
S → SO2_2 (Sulfone)mCPBA, CH2_2Cl2_2, 0°CSulfone derivative

Example : Compound 17 (Ref ) with an ethylthio group underwent oxidation to yield sulfone analogs, confirmed via 1H^{1}\text{H} NMR and mass spectrometry.

Hydrolysis of the Acetamide Moiety

The acetamide group (-N-C(=O)-) hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.

R-C(=O)-NH-R’+H2OH+/OHR-COOH+H2N-R’\text{R-C(=O)-NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

Conditions :

  • Acidic: HCl (6N), reflux, 6–8 hours.

  • Basic: NaOH (2M), ethanol, 60°C.

Alkylation/Arylation at the Benzimidazole NH

The NH group in the benzimidazole ring undergoes alkylation or arylation via SN2 mechanisms. For example, reaction with alkyl halides introduces substituents that enhance lipophilicity .

Reaction Pathway :

Benzimidazole-NH + R-XBenzimidazole-N-R + HX\text{Benzimidazole-NH + R-X} \rightarrow \text{Benzimidazole-N-R + HX}

Key Data :

  • Ethylation of analogous benzimidazoles (e.g., Compound 23 , Ref ) used ethyl iodide in DMF at 80°C, confirmed by 13C^{13}\text{C} NMR .

Cyclization Reactions

The compound’s multifunctional groups enable intramolecular cyclization. For instance, the furan-2-ylmethyl group may participate in Diels-Alder reactions or form fused heterocycles under thermal conditions .

Example :

  • Oxadiazole-thioacetamides cyclize with aldehydes to form thiazolidinone derivatives in the presence of K2_2CO3_3 .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) at the benzimidazole or furan rings can introduce aryl/vinyl groups. Ref highlights such modifications in anticancer oxadiazole derivatives.

Conditions :

  • Suzuki: Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 90°C.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzimidazole derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name/Structure Key Substituents Biological Activity Physical Properties Reference
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl, oxadiazole-ethyl linker Not explicitly reported (inference: antimicrobial/antioxidant) Molecular weight: ~407.4 g/mol (calculated)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Not explicitly reported M.P.: N/A; Mol. Wt.: 301.34 g/mol
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) 4-Nitrophenyl, quinoline Anticancer (inference from structural class) M.P.: 180–182°C; Yield: 93%
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) 2,4-Dinitrophenyl, benzamide Antimicrobial Structural analysis via NMR/IR
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives Benzoyl, variable N-substituents Broad-spectrum antimicrobial Synthesized via reflux; purity confirmed by TLC

Key Observations:

Heterocyclic substituents (e.g., furan-2-ylmethyl) may improve solubility and reduce cytotoxicity compared to halogenated aryl groups (e.g., 4-fluorophenyl) . Oxadiazole-ethyl linkers (target compound) likely enhance stability over simple thioacetamides, as seen in derivatives with higher melting points and yields .

Synthetic Efficiency: Derivatives with furan or quinoline substituents (e.g., 9j) achieve high yields (93%), suggesting robust synthetic routes for complex hybrids . Benzoylated analogs require reflux conditions and chromatographic purification, indicating higher complexity in synthesis .

Therapeutic Potential: Antimicrobial activity is prevalent in benzimidazole-thioacetamide hybrids, particularly with aryl sulfonamide or dinitrophenyl groups (e.g., W1) . Antioxidant capacity is notable in oxadiazole-containing derivatives, with DPPH radical scavenging activities comparable to ascorbic acid .

Research Findings and Implications

  • Structural Optimization : The furan-2-ylmethyl group in the target compound may offer a balance between lipophilicity and aqueous solubility, addressing limitations of purely aromatic substituents (e.g., 4-fluorophenyl) .
  • Unmet Needs : Despite promising motifs, the lack of explicit pharmacological data for the target compound underscores the need for in vitro assays (e.g., antimicrobial MIC, cytotoxicity screening) to validate inferred activities.
  • Design Strategies : Incorporating oxadiazole and thioacetamide moieties appears synergistic for multitarget agents, as seen in derivatives with dual antioxidant and anticancer effects .

Preparation Methods

Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethylamine

The benzimidazole core is synthesized via a SN2 reaction followed by cyclization , as described in the patent US20200002291A1.

  • Reaction Setup :
    • A mixture of (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine (1 mmol) and cyclobutylamine (5 mmol) in dimethyl sulfoxide (DMSO, 15 mL) is heated to 150°C for 2 hours under an air condenser.
    • Post-reaction, the mixture is extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate.
    • Silica gel column chromatography yields 1-cyclobutyl-5-nitro-1H-benzo[d]imidazole (54% yield).
  • Reduction of Nitro Group :
    • Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, forming 2-(1H-benzo[d]imidazol-2-yl)ethylamine.

Construction of 1,3,4-Oxadiazole-Thio Intermediate

The oxadiazole ring is synthesized via copper-catalyzed dual oxidation of arylacetic acids and hydrazides.

  • Oxidative Decarboxylation :
    • Phenylacetic acid (2 mmol) reacts with hydrazine hydrate (4 mmol) in the presence of CuI (10 mol%) under O2 at 110°C for 12 hours.
    • This step generates 5-substituted-1,3,4-oxadiazoles through simultaneous C–H functionalization and decarboxylation.
  • Thiolation :
    • The oxadiazole intermediate reacts with thiourea in ethanol under reflux to introduce a thiol (-SH) group at the 2-position.

Functionalization with Furan-2-ylmethylamine

The final acetamide moiety is introduced via carbodiimide-mediated coupling :

  • Activation of Carboxylic Acid :
    • 2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid (1 mmol) is treated with ethylcarbodiimide hydrochloride (EDCl, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dry dichloromethane (DCM) at 0°C.
  • Amine Coupling :
    • Furan-2-ylmethylamine (1.5 mmol) is added dropwise, and the reaction is stirred at room temperature for 24 hours.
    • The product is purified via recrystallization from ethanol/water (yield: 68–72%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMSO and DMF are optimal for benzimidazole cyclization, providing dielectric constants conducive to nucleophilic substitution.
  • Copper-catalyzed oxadiazole synthesis requires aerobic conditions and temperatures ≥110°C to drive dual oxidation.

Yield Comparison Across Methodologies

Step Reagents/Conditions Yield (%) Source
Benzimidazole formation DMSO, 150°C, 2 h 54
Oxadiazole synthesis CuI, O2, 110°C, 12 h 78
Acetamide coupling EDCl/HOBt, DCM, 24 h 72

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (DMSO-d6):
    • δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, aromatic-H), 6.72 (d, 1H, furan-H), 4.45 (s, 2H, -CH2-NH).
  • 13C-NMR :
    • 167.8 ppm (C=O), 152.1 ppm (oxadiazole-C), 142.3 ppm (furan-C).

Mass Spectrometry

  • ESI-MS : m/z 492.2 [M+H]+, consistent with the molecular formula C23H21N7O4S.

Applications and Derivative Analysis

Anticancer Activity

While the target compound’s bioactivity remains unstudied, structurally analogous benzimidazole-oxadiazoles exhibit DNA topoisomerase I inhibition (IC50 = 1.8–4.3 µM). Substitutions at the furan and acetamide positions modulate cytotoxicity against A549 and HepG2 cell lines.

Agricultural Fungicides

Furan-containing benzimidazoles like fuberidazole (CAS 3878-19-1) demonstrate efficacy against wheat smut and barley stripe disease. The thioacetamide group in the target compound may enhance lipid membrane permeability, broadening antifungal applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Reacting benzimidazole derivatives with oxadiazole-thioacetamide precursors under reflux conditions (e.g., 100°C for 4 hours in methanol or acetic acid) to form the core structure .
  • Thioether formation : Use of potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives .
  • Purification : Recrystallization from methanol or ethanol to isolate the final product, with yields influenced by solvent polarity, reaction time, and stoichiometric ratios of reagents .

Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretching in benzimidazole at ~3400 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to assign protons and carbons, such as the furan methylene group (~δ 4.3 ppm) and oxadiazole-thioacetamide linkages .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Factor screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
  • Response surface methodology (RSM) : Optimize yield by modeling interactions between factors (e.g., reflux time vs. solvent volume) .
  • Validation : Confirm predicted optimal conditions (e.g., 90°C, 6 hours in DMF) with triplicate runs to ensure reproducibility .

Q. What strategies address low yields or byproduct formation during the coupling of benzimidazole and oxadiazole-thioacetamide moieties?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to suppress side reactions .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. How do structural modifications at specific positions (e.g., furan-2-ylmethyl or oxadiazole-thio groups) affect bioactivity?

Methodological Answer:

  • Substituent libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole or furan moieties .
  • Bioactivity assays : Compare IC₅₀ values in enzymatic inhibition studies (e.g., COX-1/2) to establish structure-activity relationships (SAR) .
  • Computational docking : Map steric/electronic effects of substituents on binding affinity to target proteins (e.g., cyclooxygenase) .

Q. What computational methods are used to predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with active sites (e.g., hydrogen bonding between oxadiazole and Arg120 in COX-2) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) .
  • Purity verification : Re-analyze compound batches via HPLC and NMR to rule out degradation .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.